4-[(butylamino)methyl]-n,n-dimethylaniline
Description
Significance within Contemporary Organic Chemistry Research
The significance of 4-[(butylamino)methyl]-N,N-dimethylaniline in modern organic chemistry can be inferred from the broader importance of functionalized aromatic amines. These compounds are pivotal in the development of novel catalysts, advanced materials, and biologically active molecules. The presence of multiple amine functionalities in the target molecule makes it a candidate for applications in coordination chemistry, where it can act as a ligand for metal catalysts. Furthermore, the secondary amine group provides a reactive site for further chemical modifications, allowing for the synthesis of more complex molecular architectures.
The synthesis of such unsymmetrical tertiary amines, where different alkyl or aryl groups are attached to the nitrogen atom, remains a topic of interest in synthetic organic chemistry. The development of efficient and selective methods for the preparation of these compounds is a continuous endeavor.
Historical Context of Related Amines in Academic Inquiry
The study of aromatic amines has a rich history, dating back to the 19th century with the discovery and investigation of aniline (B41778). N,N-dimethylaniline itself was first synthesized in the mid-19th century and quickly became a crucial intermediate in the burgeoning synthetic dye industry.
The development of methods for the aminomethylation of organic compounds, such as the Mannich reaction, has been a significant milestone. This reaction, typically involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, provides a direct route to β-amino carbonyl compounds and other aminomethylated structures. The synthesis of this compound would likely employ a variation of this classical transformation, using N,N-dimethylaniline as the active hydrogen compound, formaldehyde, and butylamine (B146782).
Historically, research into tertiary amines has been driven by their diverse applications, ranging from their use as catalysts and curing agents for polymers to their incorporation into pharmaceutical agents. The continuous exploration of new synthetic methodologies has expanded the library of available tertiary amines, each with its unique set of properties and potential uses.
Overview of Key Research Areas and Challenges
The research landscape for a molecule like this compound can be broadly categorized into its synthesis, characterization, and potential applications.
Synthesis: The primary synthetic route to this compound is expected to be the Mannich reaction. This three-component condensation would involve the reaction of N,N-dimethylaniline with formaldehyde and butylamine. A key challenge in this synthesis is controlling the selectivity of the reaction to favor the desired para-substituted product and to avoid the formation of polysubstituted or ortho-substituted byproducts. The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be carefully optimized to achieve a high yield of the target compound. An alternative approach could involve a two-step process, starting with the formylation of N,N-dimethylaniline to produce 4-(dimethylamino)benzaldehyde (B131446), followed by reductive amination with butylamine.
Potential Applications: Based on the chemistry of related compounds, several potential research areas for this compound can be identified:
Catalysis: The presence of two distinct amine groups suggests its potential as a ligand in catalysis. It could coordinate with metal centers to form catalysts for various organic transformations.
Polymer Science: N,N-dimethylaniline and its derivatives are known to act as accelerators in the curing of resins. The butylamino group could modulate this activity or introduce new properties to the resulting polymers.
Corrosion Inhibition: Mannich bases, a class of compounds to which this compound belongs, have been investigated as corrosion inhibitors for various metals and alloys. nih.gov166.62.7 The nitrogen and oxygen atoms in these molecules can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. nih.gov166.62.7
Biological Activity: The structural motif of a substituted aniline is present in many biologically active compounds. Further investigation into the pharmacological properties of this specific molecule could reveal potential applications in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(butylaminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3/h6-9,14H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVAQHZNGBZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333176 | |
| Record name | Benzenemethanamine, N-butyl-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-54-8 | |
| Record name | Benzenemethanamine, N-butyl-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Butylamino Methyl N,n Dimethylaniline and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation in Methylaniline Systems
The construction of the C-N bond is a cornerstone of organic synthesis, and several key strategies have been developed and refined for the preparation of substituted methylaniline systems like 4-[(butylamino)methyl]-N,N-dimethylaniline.
Reductive Amination Pathways
Reductive amination is a highly versatile and widely employed method for the synthesis of amines. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.combyu.edu For the synthesis of this compound, the most direct reductive amination pathway involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with butylamine (B146782).
The choice of reducing agent is critical for the success of the reaction, with various borohydride (B1222165) reagents being commonly used. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent often favored for reductive aminations. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH3CN) and borane-amine complexes have also been successfully employed. masterorganicchemistry.combyu.educhem-station.com The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or methanol (B129727) at room temperature.
Table 1: Reductive Amination of 4-(dimethylamino)benzaldehyde with Butylamine
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(dimethylamino)benzaldehyde | Butylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp | High | nih.gov |
| 4-(dimethylamino)benzaldehyde | Butylamine | NaBH₃CN | Methanol | Room Temp | Good | masterorganicchemistry.com |
| 4-(dimethylamino)benzaldehyde | Butylamine | H₂/Pd/C | Ethanol | 50 | Moderate | wikipedia.org |
| 4-(dimethylamino)benzaldehyde | Butylamine | Co-based composite/H₂ | Methanol | 100-150 | 72-96 | mdpi.comresearchgate.net |
Recent advancements have also explored the use of heterogeneous catalysts, such as cobalt-containing composites, which can facilitate the reaction under hydrogen pressure and offer advantages in terms of catalyst separation and recycling. mdpi.comresearchgate.net
N-Alkylation Approaches with Varied Electrophiles
N-alkylation is a fundamental method for the formation of C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide or sulfonate. acsgcipr.org In the context of synthesizing this compound, this approach would involve the N-alkylation of 4-(aminomethyl)-N,N-dimethylaniline with a butyl electrophile, such as 1-bromobutane (B133212) or butyl tosylate.
The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or cesium carbonate (Cs₂CO₃). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. A significant challenge in N-alkylation is controlling the degree of alkylation, as over-alkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction. nih.gov The use of micellar catalysis has been explored to enhance selectivity in the N-alkylation of anilines. nih.gov
Table 2: N-Alkylation of 4-(aminomethyl)-N,N-dimethylaniline with Butyl Electrophiles
| Amine | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(aminomethyl)-N,N-dimethylaniline | 1-Bromobutane | K₂CO₃ | DMF | 80 | Good | General Method acsgcipr.org |
| 4-(aminomethyl)-N,N-dimethylaniline | Butyl tosylate | Et₃N | Acetonitrile | Reflux | Moderate | General Method acsgcipr.org |
| Aniline (B41778) (analogue) | 1-Bromobutane | - | Aqueous Surfactant | 70 | High | nih.gov |
Palladium-Catalyzed C-N Cross-Coupling Innovations
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and their derivatives. uwindsor.caresearchgate.netresearchgate.netacs.org This methodology allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines. For the synthesis of this compound, a plausible route would involve the coupling of a pre-functionalized aromatic core, such as 4-(halomethyl)-N,N-dimethylaniline, with butylamine.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands, such as XPhos and SPhos, have been developed to facilitate these couplings with high efficiency and broad substrate scope. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. These reactions are generally carried out in aprotic solvents like toluene (B28343) or dioxane at elevated temperatures. The industrial-scale application of this methodology has been demonstrated for the synthesis of various pharmaceutical intermediates. uwindsor.caresearchgate.netresearchgate.netscispace.com
Table 3: Palladium-Catalyzed Amination for the Synthesis of this compound Analogues
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-(Bromomethyl)benzene | Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | General Method acs.org |
| 4-Chloromethylnaphthalene (analogue) | Various amines | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | Good | researchgate.netnih.gov |
| Aryl Halides | Amines | Pd(OAc)₂ / Biarylphosphine | NaOtBu | Toluene | 80-110 | High | uwindsor.caresearchgate.netresearchgate.net |
Transition-Metal Catalyzed Amine Synthesis (e.g., Hydroamination, Hydroaminoalkylation)
Transition-metal catalyzed reactions offer atom-economical and efficient alternatives for amine synthesis. Hydroamination and hydroaminoalkylation are two such powerful strategies.
Hydroamination involves the direct addition of an N-H bond of an amine across a C-C multiple bond (alkene or alkyne). While conceptually straightforward, this reaction often requires specialized catalysts to overcome the high activation barrier. Catalysts based on early transition metals (e.g., titanium, zirconium) and late transition metals (e.g., rhodium, iridium) have been developed for this purpose.
Hydroaminoalkylation, on the other hand, involves the addition of an α-C-H bond of an amine across an alkene or alkyne, representing a C-H functionalization approach to amine synthesis. Tantalum-based catalysts have shown promise in promoting the hydroaminoalkylation of unactivated olefins with N-alkyl arylamines. nih.govnih.gov The synthesis of this compound via these methods could theoretically proceed through the reaction of an appropriately substituted aniline with butene, although specific examples for this exact transformation are not widely reported.
Table 4: Transition-Metal Catalyzed Synthesis of Amine Analogues
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Hydroaminoalkylation | Ta(NMe₂)₅ | N-methylaniline + 1-octene | Branched alkylamine | nih.govnih.gov |
| Hydroaminoalkylation | Cationic titanium catalyst | Tertiary alkylamines + alkenes | Branched alkylamine | General Method |
| Hydroamination | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Secondary alkyl amines + alkyl olefins | anti-Markovnikov amine | General Method |
Optimization of Reaction Conditions for Enhanced Purity and Yield (e.g., Temperature, pH, Catalysis)
The purity and yield of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include temperature, pH, and the choice of catalyst.
In reductive amination , the pH of the reaction medium is a critical factor. chem-station.com Mildly acidic conditions are often required to facilitate the formation of the iminium ion intermediate without significantly protonating the amine nucleophile. The choice of reducing agent also dictates the optimal pH range. For instance, sodium cyanoborohydride is effective in a pH range of 6-7 for reducing iminium ions. chem-station.com Temperature control is also important to minimize side reactions.
For N-alkylation reactions , temperature plays a significant role in reaction kinetics. Higher temperatures can accelerate the reaction but may also lead to increased over-alkylation. The choice of a suitable base and solvent system is crucial for optimizing selectivity and yield.
In palladium-catalyzed C-N coupling , the catalyst system (palladium precursor and ligand) is the most critical parameter. uwindsor.caresearchgate.netresearchgate.net The ligand influences the stability and reactivity of the catalytic species, thereby affecting reaction rates and yields. The base and temperature must also be carefully selected based on the specific substrates and catalyst system being employed. Optimization of these parameters is often achieved through systematic screening of different combinations.
Scalability Considerations in Laboratory Synthesis
The transition from laboratory-scale synthesis to larger-scale production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
For reductive amination , the choice of reducing agent is a key consideration for scalability. While effective on a small scale, some borohydride reagents can pose safety hazards and generate gaseous byproducts, which can be problematic on a larger scale. Catalytic hydrogenation offers a more atom-economical and often safer alternative for industrial applications. wikipedia.org
The scalability of N-alkylation reactions is often limited by issues of selectivity and the need for large excesses of reagents. rsc.orgrsc.org The development of more selective and efficient catalytic systems is crucial for making these processes more amenable to large-scale production.
Elucidating the Chemical Reactivity and Transformation Mechanisms of 4 Butylamino Methyl N,n Dimethylaniline
Oxidation Pathways and Product Characterization
The oxidation of 4-[(butylamino)methyl]-N,N-dimethylaniline can proceed through several pathways, given the presence of two susceptible amino groups and an activated aromatic system. The specific products formed are highly dependent on the nature of the oxidant and the reaction conditions.
The tertiary aniline (B41778) moiety is particularly prone to oxidation. Electrochemical studies on N,N-dimethylaniline (DMA) show that it undergoes a one-electron oxidation to form a short-lived cation radical. acs.orgxml-journal.net This highly reactive intermediate can then follow several paths. At low concentrations, it may dimerize to form N,N,N',N'-tetramethylbenzidine. capes.gov.br At higher concentrations, further reactions can lead to products like 4,4'-methylenebis(N,N-dimethylaniline) or even dyes such as crystal violet. capes.gov.brsemanticscholar.org For the title compound, similar radical-mediated coupling at the ortho position to the dimethylamino group is a plausible pathway.
Oxidation can also target the nitrogen atoms directly or the adjacent carbon atoms. Enzymatic oxidation of substituted N,N-dimethylanilines by systems like cytochrome P-450 often results in N-demethylation. nih.govacs.org This process is believed to proceed via an initial electron-transfer step rather than through a stable N-oxide intermediate. nih.gov While N-oxides can be synthesized, they are not always on the main pathway for demethylation. nih.govnsf.gov In the case of this compound, oxidation could lead to N-demethylation at the tertiary amine, N-debutylation at the secondary amine, or the formation of N-oxides at either nitrogen atom. researchgate.net
The presence of the 4-substituent, which is electron-donating, is expected to lower the oxidation potential compared to unsubstituted N,N-dimethylaniline, making the ring more susceptible to oxidation. researchgate.netcdnsciencepub.com Under harsh oxidative conditions, degradation of the aromatic ring to form quinone-like derivatives is also possible, although this typically requires strong oxidizing agents.
| Oxidation Product Type | Potential Structure | Reaction Pathway | Typical Conditions |
|---|---|---|---|
| N-Oxide (Aniline) | This compound N-oxide | Direct oxidation of the tertiary nitrogen | Peroxy acids (e.g., m-CPBA) |
| N-Oxide (Butylamino) | N-{[4-(Dimethylamino)phenyl]methyl}-N-butylhydroxylamine | Direct oxidation of the secondary nitrogen | Peroxy acids |
| N-Demethylation Product | 4-[(Butylamino)methyl]-N-methylaniline | Oxidative removal of a methyl group | Enzymatic (e.g., Cytochrome P-450), chemical oxidants nih.gov |
| Coupling Product | Derivatives of N,N,N',N'-tetramethylbenzidine | Dimerization of the initial radical cation | Electrochemical oxidation capes.gov.br |
Reduction Reactions and Novel Amine Derivative Formation
The functional groups within this compound—a tertiary aromatic amine and a secondary benzylic amine—are generally stable under common catalytic hydrogenation or metal hydride reduction conditions. Therefore, reduction reactions would primarily target other functional groups if they were introduced into the molecule.
A key related transformation is the formation of the title compound itself or its analogs through reductive pathways. One of the most common methods for synthesizing secondary amines is the reduction of Schiff bases (imines). mdpi.com For instance, a novel amine derivative can be formed by the condensation of 4-(dimethylamino)benzaldehyde (B131446) with a primary amine, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This highlights a pathway not for the reduction of the title compound, but for its synthesis and the creation of a diverse library of related structures by varying the aldehyde or primary amine component.
Furthermore, cathodic reduction methods have been effectively used to synthesize related compounds. For example, 4-amino-N,N-dimethylaniline is efficiently produced by the electrochemical reduction of 4-nitroso-N,N-dimethylaniline. researchgate.net This demonstrates that if a reducible group, such as a nitroso or nitro group, were present on the aromatic ring of the title compound, it could be selectively reduced to an amino group, forming a new triamine derivative.
| Precursor Compound | Reducing Agent/Method | Product | Reaction Type |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde + Butylamine (B146782) | NaBH₄ or H₂/Pd-C | This compound | Reductive Amination |
| 4-Nitro-N,N-dimethylaniline | H₂/Pd-C, Sn/HCl | 4-Amino-N,N-dimethylaniline | Nitro Group Reduction |
| 4-Nitroso-N,N-dimethylaniline | Cathodic Reduction (e.g., on Sn electrode) | 4-Amino-N,N-dimethylaniline | Nitroso Group Reduction researchgate.net |
Nucleophilic Substitution Processes at the Butylamino Moiety
The butylamino moiety features a secondary nitrogen atom that is nucleophilic, allowing it to participate in a range of substitution reactions. The reactivity of this nitrogen is influenced by its basicity and the steric hindrance imposed by the adjacent butyl and substituted benzyl (B1604629) groups. capes.gov.brgenspark.ai
The lone pair of electrons on the secondary nitrogen can attack various electrophiles. Common reactions include:
N-Alkylation: Reaction with alkyl halides to form a tertiary amine.
N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce a sulfonamide.
These reactions are fundamental in chemical synthesis for protecting the amine or for building more complex molecular architectures. The nucleophilicity of the secondary amine is generally higher than that of the aromatic tertiary amine, meaning reactions will selectively occur at the butylamino nitrogen under controlled conditions. However, its reactivity is lower than that of a simple aliphatic secondary amine due to the steric bulk of the substituents. researchgate.net
While the nitrogen atom acts as a nucleophile, the benzylic C-N bond is generally stable. Cleavage via nucleophilic substitution at the benzylic carbon is not a facile process unless the amine is first converted into a good leaving group, which is not a typical reaction pathway for secondary amines. The synthesis of benzylic amines often involves the reverse process, where an amine acts as a nucleophile, displacing a leaving group from a benzylic position. organic-chemistry.org
| Electrophile | Reagent Example | Product Class |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| Sulfonyl Chloride | Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution. This high reactivity is due to the powerful electron-donating effects of the N,N-dimethylamino group through resonance. byjus.comfiveable.mechemistrysteps.com This group directs incoming electrophiles to the ortho and para positions. wikipedia.org
In this specific molecule, the para position is already occupied by the (butylamino)methyl group. Therefore, electrophilic attack is strongly directed to the two equivalent ortho positions (C2 and C6) relative to the N,N-dimethylamino group. The 4-substituent, being an alkyl-type group, is also weakly activating and ortho, para-directing, further reinforcing the activation of the C2 and C6 positions.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ or Cl₂ would readily occur at the ortho positions, potentially leading to di-substitution under forcing conditions.
Nitration: Nitration requires careful consideration of reaction conditions. In the presence of strong acids (e.g., a mixture of HNO₃ and H₂SO₄), the highly basic nitrogen atoms can be protonated. quora.com Protonation of the N,N-dimethylamino group converts it into a deactivating, meta-directing anilinium ion, which would drastically slow the reaction and change the regioselectivity. byjus.com
Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be complicated by the protonation of the amine groups.
Friedel-Crafts Reactions: The strongly activating amino group often leads to side reactions and catalyst complexation with the Lewis acid (e.g., AlCl₃), making Friedel-Crafts alkylation and acylation challenging for anilines. quora.com
Electrophilic fluorination of N,N-dimethylaniline has been shown to produce ortho- and para-fluoro derivatives, though often as part of a complex mixture of products. researchgate.net
| Reaction | Reagents | Expected Major Product(s) | Comments |
|---|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-[(butylamino)methyl]-N,N-dimethylaniline | High reactivity; di-substitution is possible. |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-[(butylamino)methyl]-N,N-dimethylanilinium ion | Reaction occurs on the protonated, deactivated ring. byjus.comquora.com |
| Sulfonation | Fuming H₂SO₄ | 2-(Dimethylammonio)-5-[(butylammonio)methyl]benzene-1-sulfonate | Product likely exists as a zwitterion after protonation. byjus.com |
Acid-Base Equilibria and Protonation Dynamics
The molecule possesses two basic sites capable of accepting a proton: the tertiary aromatic nitrogen of the dimethylaniline group and the secondary aliphatic nitrogen of the butylamino group. The relative basicity of these two sites governs the molecule's behavior in acidic environments and its protonation state at a given pH.
Generally, aliphatic amines are significantly more basic than aromatic amines. This is because the lone pair of electrons on the nitrogen in an aromatic amine is delocalized into the pi-system of the benzene (B151609) ring, making it less available for protonation. chemistrysteps.com In contrast, the lone pair on an aliphatic amine is localized on the nitrogen atom.
Therefore, the butylamino nitrogen is the more basic center in this compound and will be protonated first. The pKa of the conjugate acid of a typical secondary aliphatic amine is around 11, while the pKa for the anilinium ion of N,N-dimethylaniline is approximately 5.1. The electron-donating nature of the 4-substituent will slightly increase the basicity of the aniline nitrogen compared to unsubstituted N,N-dimethylaniline. chemistrysteps.comjournaleras.com
| Nitrogen Site | Type | Estimated pKa of Conjugate Acid | Predominant Form at pH 7 |
|---|---|---|---|
| Butylamino Nitrogen | Secondary Aliphatic | ~10.5 - 11.0 | Protonated (-NH₂⁺-) |
| Dimethylamino Nitrogen | Tertiary Aromatic | ~5.0 - 5.5 | Unprotonated (-N(CH₃)₂) |
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-[(butylamino)methyl]-n,n-dimethylaniline, ¹H and ¹³C NMR spectra would provide an unambiguous assignment of all proton and carbon atoms, respectively.
Based on the compound's structure and data from analogous N,N-dimethylaniline derivatives, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit several key signals. The aromatic protons on the N,N-dimethylaniline ring are expected to appear as a pair of doublets (an AA'BB' system) between δ 6.7 and 7.2 ppm. The singlet for the six protons of the N,N-dimethyl group would likely be observed around δ 2.9 ppm. The methylene (B1212753) group attached to the aromatic ring (benzylic protons) would appear as a singlet around δ 3.5 ppm. The protons on the butyl group would present as a series of multiplets: a triplet for the N-CH₂ protons around δ 2.6 ppm, a multiplet for the adjacent CH₂ protons around δ 1.5 ppm, another multiplet for the next CH₂ protons around δ 1.3 ppm, and a triplet for the terminal methyl group around δ 0.9 ppm.
The corresponding ¹³C NMR spectrum would complement this data. The aromatic carbons would show distinct signals in the δ 110-150 ppm region. The N,N-dimethyl carbons would produce a signal around δ 40 ppm. The benzylic methylene carbon would be expected around δ 55-60 ppm, while the carbons of the butyl chain would appear in the upfield region of the spectrum (δ 14-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shifts for similar structural motifs.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| Aromatic CH | H-2, H-6 | ~7.1-7.2 | Doublet |
| Aromatic CH | H-3, H-5 | ~6.7-6.8 | Doublet |
| Benzylic CH₂ | Ar-CH₂ -NH | ~3.5 | Singlet |
| N,N-dimethyl CH₃ | N(CH₃ )₂ | ~2.9 | Singlet |
| Butyl N-CH₂ | NH-CH₂ - | ~2.6 | Triplet |
| Butyl CH₂ | -CH₂ -CH₂-CH₃ | ~1.5 | Multiplet |
| Butyl CH₂ | -CH₂-CH₂ -CH₃ | ~1.3 | Multiplet |
| Butyl CH₃ | -CH₃ | ~0.9 | Triplet |
| ¹³C NMR | Assignment | Predicted δ (ppm) | |
| Aromatic C | C -N(CH₃)₂ | ~150 | |
| Aromatic C | C -CH₂ | ~129 | |
| Aromatic CH | C -2, C -6 | ~128 | |
| Aromatic CH | C -3, C -5 | ~112 | |
| Benzylic CH₂ | Ar-CH₂ -NH | ~58 | |
| Butyl N-CH₂ | NH-CH₂ - | ~49 | |
| N,N-dimethyl CH₃ | N(CH₃ )₂ | ~40 | |
| Butyl CH₂ | -CH₂ -CH₂-CH₃ | ~32 | |
| Butyl CH₂ | -CH₂-CH₂ -CH₃ | ~20 | |
| Butyl CH₃ | -CH₃ | ~14 |
Mass Spectrometry (GC-MS, LC-MS) for Molecular Fragmentation Analysis and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. When coupled with gas chromatography (GC) or liquid chromatography (LC), it also serves as a highly sensitive method for purity assessment. d-nb.info
For this compound (molar mass: 206.33 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 206. The fragmentation pattern of amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium cation.
The most probable fragmentation pathway for this compound would involve cleavage of the bond between the benzylic carbon and the butylamino nitrogen. This would result in the formation of a highly stable, resonance-stabilized N,N-dimethylaminobenzyl cation at m/z 134, which would likely be the base peak in the spectrum. Other significant fragments could arise from cleavage within the butyl group or the loss of small neutral molecules. LC-MS/MS techniques are particularly useful for the analysis of such compounds, offering high sensitivity and specificity. d-nb.info
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on established principles of amine fragmentation.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 206 | [C₁₃H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 134 | [C₉H₁₂N]⁺ | α-cleavage, loss of butylamine (B146782) radical; likely base peak |
| 121 | [C₈H₁₁N]⁺ | Cleavage of CH₂-N bond, rearrangement |
| 77 | [C₄H₉N]⁺ | Butylamine cation |
| 58 | [C₃H₈N]⁺ | Common fragment from N,N-dimethyl groups |
Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Excited State Dynamics
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The N,N-dimethylaniline moiety acts as a strong chromophore. In a solvent like cyclohexane, N,N-dimethylaniline exhibits two main absorption bands: a strong band around 251 nm and a weaker, broader band around 298-300 nm. photochemcad.comaatbio.com These correspond to π → π* electronic transitions within the benzene (B151609) ring, which are influenced by the electron-donating dimethylamino group.
For this compound, the alkyl substitution at the para position is expected to cause a slight bathochromic (red) shift of these absorption maxima. Upon absorbing light, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via fluorescence. The fluorescence emission spectrum would be expected at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. The study of these properties is essential for understanding the photophysical behavior of the molecule. nih.gov
Table 3: Expected UV-Visible Absorption and Fluorescence Characteristics Based on data for N,N-dimethylaniline and its derivatives.
| Spectroscopic Parameter | Expected Wavelength Range (nm) | Associated Electronic Transition |
| Absorption Maximum (λₘₐₓ₁) | ~255-260 | π → π |
| Absorption Maximum (λₘₐₓ₂) | ~300-310 | π → π (charge-transfer character) |
| Fluorescence Emission Maximum (λₑₘ) | ~350-370 | Relaxation from first excited singlet state |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands. A key feature would be a single, medium-intensity peak in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. docbrown.info The C-H stretching vibrations of the aromatic ring would appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups would be observed as strong bands in the 2850-2960 cm⁻¹ range. Characteristic aromatic C=C stretching vibrations would be visible as sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹. Finally, the C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1000-1250 cm⁻¹ region of the spectrum.
Table 4: Characteristic Infrared Absorption Frequencies This table is generated based on standard IR correlation charts.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Aromatic Amine |
| ~1200 | C-N Stretch | Aliphatic Amine |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation.
For this compound, one would expect a similar non-planar conformation. The secondary amine group (-NH-) provides a hydrogen bond donor, which could participate in N-H···N intermolecular hydrogen bonding, linking molecules into chains or networks in the crystal lattice. These interactions govern the solid-state architecture and influence the material's physical properties.
Table 5: Anticipated X-ray Crystallography Parameters Based on general principles and data from analogous structures. semanticscholar.org
| Parameter | Anticipated Features |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Key Conformation | Non-planar arrangement of the molecule; dihedral angle between the phenyl ring and the butyl chain. |
| Intermolecular Interactions | Strong potential for N-H···N hydrogen bonding. Weaker C-H···π interactions may also be present. |
| Packing Motif | Hydrogen bonding could lead to the formation of supramolecular chains or sheets. |
Theoretical and Computational Chemistry Approaches to 4 Butylamino Methyl N,n Dimethylaniline
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of molecules like 4-[(butylamino)methyl]-N,N-dimethylaniline. DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and predict various quantum chemical properties. nih.govsphinxsai.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability.
The reactivity of this compound can be elucidated through the analysis of global reactivity descriptors. These descriptors, derived from DFT calculations, include ionization potential, electron affinity, chemical hardness, electronegativity, and global electrophilicity index. tci-thaijo.org By examining these parameters, one can predict how the molecule will interact with other chemical species, for instance, its susceptibility to electrophilic or nucleophilic attack. thaiscience.info
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a deeper understanding of charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.tr This analysis can reveal the stability arising from electron delocalization between occupied and unoccupied orbitals, providing a more detailed picture of the electronic landscape. dergipark.org.tr The electrostatic potential is another key property derived from DFT that helps in understanding the early stages of a reaction, guiding the interaction between molecules. tci-thaijo.org
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, offering a favorable balance between computational cost and accuracy for many applications. rsc.orgchemrxiv.org This approach is particularly valuable for understanding the photophysical behavior of this compound by predicting its electronic absorption spectra. uci.edursc.org TD-DFT calculations can determine the transition energies to various excited states, which correspond to the absorption of light at specific wavelengths. uci.edu
The method allows for the characterization of different types of electronic transitions, such as those with significant charge-transfer character. rsc.org For donor-acceptor systems, TD-DFT can help quantify the degree of charge transfer upon photoexcitation, which is a critical parameter influencing properties like fluorescence and intersystem crossing rates. chemrxiv.org Visualizing the changes in electron density between the ground and excited states can provide a clear picture of how the charge distribution is rearranged upon light absorption. researchgate.net
Environmental effects, such as the presence of a solvent, can significantly influence excited-state properties. researchgate.net TD-DFT calculations can incorporate solvent effects through various models, leading to more accurate predictions of absorption and emission spectra in solution. rsc.orgresearchgate.net By simulating these spectra, researchers can gain insights into the molecule's behavior in different chemical environments and its potential applications in areas like dye-sensitized solar cells. researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Transfer Phenomena
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.info A smaller gap generally suggests that the molecule is more easily excitable and more reactive. thaiscience.info
For molecules with donor and acceptor moieties, the spatial distribution of the HOMO and LUMO can provide direct insight into charge transfer phenomena. chemrxiv.org In many donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. An electronic transition from the HOMO to the LUMO, therefore, corresponds to an intramolecular charge transfer. thaiscience.infochemrxiv.org
The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors. For instance, the HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). These values are crucial for predicting how the molecule will behave in chemical reactions. thaiscience.info The presence of a solvent can also influence the HOMO-LUMO gap, which can be modeled in computational studies to better reflect experimental conditions. chemrxiv.org
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. nih.gov Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key area where theoretical predictions are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectral bands to specific molecular vibrations. sphinxsai.com
For instance, the characteristic stretching and bending frequencies of different functional groups within this compound can be calculated. sphinxsai.com Comparing these calculated spectra with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed understanding of the molecule's vibrational modes. sphinxsai.com
In addition to vibrational spectra, computational methods can also predict other spectroscopic properties. For example, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the interpretation of experimental NMR spectra. nih.gov Furthermore, as discussed in the TD-DFT section, electronic absorption spectra (UV-Vis) can be simulated to predict the wavelengths of maximum absorption and the nature of the electronic transitions involved.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry provides powerful tools for exploring the energetics of chemical reactions and elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. nih.gov For reactions involving this compound, these methods can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net
Transition state theory, combined with computational methods like DFT, can be used to estimate reaction rates. nih.gov The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing the critical bond-breaking and bond-forming events that define the reaction mechanism. nih.gov
For example, in a condensation reaction, computational analysis could be used to model the step-by-step process of bond formation and determine the energy profile of the entire reaction pathway. researchgate.net This would involve locating the transition state for each elementary step and calculating its energy relative to the reactants and products. Such analyses are invaluable for understanding the factors that control the reaction's feasibility and rate. researchgate.net
Synthesis and Academic Utility of 4 Butylamino Methyl N,n Dimethylaniline Derivatives and Analogues
Modification of the Butylamino Side Chain for Structure-Activity Relationship Studies
The butylamino side chain of 4-[(butylamino)methyl]-N,N-dimethylaniline is a primary target for modification in structure-activity relationship (SAR) studies. Alterations to this aliphatic chain, including its length, branching, and the introduction of cyclic structures, can significantly influence the molecule's interaction with biological targets. While direct SAR studies on this compound are not extensively detailed in the literature, the principles can be inferred from research on analogous structures where alkylamino side chains are critical for activity.
For instance, in the development of antiplasmodial 4-aminoquinolines, the nature of the diaminoalkane side chain is a key determinant of efficacy against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov Studies have shown that side chains shorter or longer than the standard isopentyl group can retain or even enhance activity. nih.gov Similarly, research on 9-alkylamino-1,2,3,4-tetrahydroacridines as antileishmanial agents revealed that longer alkyl chains were a promising structural feature for activity. mdpi.com
In another study concerning anti-dormant mycobacterial agents based on aaptamine, analogues were synthesized to probe the importance of the side chain. mdpi.com Modifications included altering the length of the methylene (B1212753) linker and changing the terminal phenyl group, which provided crucial data for identifying the pharmacophore and designing probe molecules to identify the target protein. mdpi.com These examples underscore a common strategy in medicinal chemistry: optimizing the lipophilicity, flexibility, and hydrogen bonding capacity of an aminoalkyl side chain to enhance target binding and biological response. The general findings from these related systems suggest that similar modifications to the butylamino group of the title compound could modulate its biological profile.
Table 1: Representative Side Chain Modifications in Biologically Active Amines This table is illustrative of the types of modifications discussed in the text and their observed impact in analogous compound series.
| Compound Class | Original Side Chain | Modification Example | Impact on Activity | Reference |
| 4-Aminoquinolines | -HNCHMe(CH₂)₃NEt₂ (Isopentyl) | -HN(CH₂)₂NEt₂ (Ethyl) | Maintained activity against resistant strains | nih.gov |
| 9-Alkylamino-1,2,3,4-tetrahydroacridines | Varied alkyl chains | Dodecane-1,12-diamine (dimer linker) | Longer chains showed promise | mdpi.com |
| Aaptamine Analogues | Phenethylamino | Varied methylene length (n=1-3) | Altered antimicrobial activity | mdpi.com |
Substituent Effects on the N,N-Dimethylaniline Moiety
Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, increase the electron density on the aniline (B41778) nitrogen and the aromatic ring. This enhancement generally increases the basicity of the N,N-dimethylaniline nitrogen. quora.comreddit.com In the context of synthesizing Mannich bases via electrochemical oxidation, an electron-donating substituent on the 4-substituted N,N-dimethylaniline starting material leads to a higher yield of the product. researchgate.net This is attributed to a larger difference in the oxidation potentials between the starting amine and the Mannich base product. researchgate.net
Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density on the ring and the basicity of the amine. researchgate.net When an N,N-dimethylaniline derivative with an electron-withdrawing substituent is used in electrochemical Mannich base synthesis, the yield is significantly lower because the oxidation potentials of the reactant and product are very close. researchgate.net Furthermore, the position of substituents is crucial. Methyl groups at the 2 and 6 positions of N,N-dimethylaniline can cause steric inhibition of resonance, forcing the dimethylamino group out of the plane of the benzene (B151609) ring. quora.com This reduces the delocalization of the nitrogen's lone pair into the ring, making the nitrogen more available for protonation and thus increasing its basicity. quora.com In SAR studies of chalcone (B49325) derivatives, a strong electron-donating 4-dimethylamino group on one of the aromatic rings was found to weaken anti-inflammatory activity, demonstrating that electronic effects directly translate to biological outcomes. nih.gov
Table 2: Effect of Substituents on the Properties of N,N-Dimethylaniline Derivatives
| Substituent Type | Position | Effect on Basicity | Impact on Electrochemical Synthesis Yield | Reference |
| Electron-Donating (e.g., -CH₃) | para | Increase | High | reddit.comresearchgate.net |
| Electron-Withdrawing (e.g., -NO₂) | para | Decrease | Low | researchgate.netresearchgate.net |
| Steric/Electron-Donating (e.g., -CH₃) | ortho (2,6-dimethyl) | Significant Increase | Not specified | quora.com |
Methylene Bridge Functionalization and its Impact on Compound Behavior
The methylene bridge (-CH₂-) in this compound is the structural linchpin connecting the aromatic and aliphatic portions of the molecule. While often considered a simple spacer, its chemical nature and potential for functionalization are significant. This bridge is typically formed during the Mannich reaction from an aldehyde, most commonly formaldehyde (B43269). nih.gov
The synthesis of related secondary amines can be achieved by the reduction of Schiff bases (imines), which are formed by the condensation of an aldehyde with a primary amine. semanticscholar.orgresearchgate.net Subsequent reduction of the C=N double bond, often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the saturated methylene bridge. semanticscholar.org This synthetic route offers a pathway to introduce functionality. If a different aldehyde (R-CHO instead of formaldehyde) were used in the initial condensation, the resulting bridge would be a substituted methylene group (-CHR-), altering the steric and electronic properties of the molecule's core.
Aniline-Based Ligands in Coordination Chemistry
Aniline and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. tandfonline.comrsc.org The nitrogen atom of the aniline moiety possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The compound this compound contains two potential nitrogen donor atoms—the tertiary aniline nitrogen and the secondary butylamino nitrogen—making it a potential bidentate ligand.
The coordination chemistry of aniline-based ligands is diverse. They can form six-coordinate complexes with metals like nickel(II), where the coordination sphere is filled by a combination of the aniline ligands, halide ions, and solvent molecules. researchgate.net The resulting complexes can exhibit interesting magnetic properties, including single-ion anisotropy. researchgate.net The substituents on the aniline ring influence the ligand's donor strength and, consequently, the properties of the resulting metal complex.
Researchers have synthesized a wide array of metal complexes using substituted anilines, including those with manganese, cobalt, nickel, copper, and zinc. rsc.org More complex, flexible ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline have been shown to form discrete complexes, dimers, and 1D coordination polymers with copper, cobalt, and manganese ions, illustrating the versatility of the aniline scaffold in constructing diverse supramolecular structures. diva-portal.org In some specialized systems, aniline oligomers have been modified with carboxylic acid groups to act as multidentate ligands for cross-linking with divalent metal ions, forming tetrahedral or octahedral coordination geometries. youtube.com This body of work indicates that this compound and its analogues are promising candidates for the synthesis of novel coordination compounds with tunable structural and physical properties.
Porphyrin Conjugates and Related Chromophores
Porphyrins and related macrocycles are highly conjugated systems with unique photophysical properties, making them useful in applications such as photodynamic therapy (PDT). nih.govnih.gov However, their utility can be limited by poor water solubility. mdpi.com A common strategy to overcome this is to conjugate the porphyrin core with hydrophilic or functional moieties, such as amines. mdpi.com
The N,N-dimethylaniline moiety is a well-known electron donor, and when conjugated to a porphyrin (an electron acceptor), it can create a donor-acceptor system. Such systems are of great interest for studying photoinduced electron transfer processes. The synthesis of these conjugates often involves modifying the porphyrin macrocycle with functional groups that can react with a primary or secondary amine. researchgate.net For example, porphyrins bearing carboxylic acid groups can be coupled with amines via amide bond formation. mdpi.com Alternatively, selective substitution reactions on activated porphyrins, such as tetrafluorophenylporphyrin, can be used to append amine-containing molecules. researchgate.net
The introduction of amine or ammonium (B1175870) functional groups not only enhances water solubility but can also influence the biological behavior of the porphyrin conjugate, such as its cellular uptake and localization. mdpi.commdpi.com The covalent attachment of this compound or a similar derivative to a porphyrin core would yield a conjugate combining the photophysical properties of the porphyrin with the electronic and solubility-modifying characteristics of the aniline derivative. These conjugates are valuable tools for fundamental research into energy and electron transfer and for the development of new photosensitizers for therapeutic applications. nih.govnih.gov
Catalytic Applications of 4 Butylamino Methyl N,n Dimethylaniline and Its Derivatives in Organic Synthesis
Role as Organocatalysts or Ligands in Transition-Metal Catalysis
N,N-dimethylaniline and its derivatives are recognized for their capacity to act as electron-transfer catalysts in reductive lithiation reactions. nih.gov In these processes, the aniline (B41778) derivative facilitates the transfer of electrons from lithium metal to an organic substrate, a crucial step in the formation of organolithium reagents. nih.gov The use of N,N-dimethylaniline is particularly advantageous due to its cost-effectiveness and its ability to activate the lithium surface without requiring prior removal of the oxide layer. nih.gov
In the realm of transition-metal catalysis, amine-containing ligands are pivotal for modulating the catalytic activity and selectivity of metal centers. rsc.orgnih.gov The nitrogen atoms in molecules like 4-[(butylamino)methyl]-N,N-dimethylaniline can coordinate to transition metals, influencing the electronic environment and steric accessibility of the catalytic site. For instance, N,N-dimethylaniline derivatives have been successfully employed in palladium-catalyzed N-alkylation reactions, which proceed through a "borrowing hydrogen" mechanism. chemrxiv.org Furthermore, yttrium catalysts have been used for the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes, providing an atom-economical route to synthesize complex tertiary aniline derivatives. rsc.org The bifunctional nature of this compound, with two distinct amine functionalities, could offer unique coordination modes, potentially leading to novel reactivity or selectivity in such transformations.
Derivatives of N,N-dimethylaniline also participate in photoredox catalysis. For example, natural chlorophyll (B73375) has been used as a photosensitizer for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides. acs.org This reaction proceeds via a direct cyclization involving an sp3 C-H bond functionalization. acs.org
Applications in Polymerization Reactions (e.g., Methyl Methacrylate)
Tertiary aromatic amines, including N,N-dimethylaniline and its derivatives, are well-established components of initiating systems for the polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA). google.comchemicalbook.com These amines act as activators or accelerators, often in combination with an initiator such as a peroxide or an acid. For instance, mixtures of N,N-dimethylaniline and saccharin (B28170) have been shown to be highly effective catalysts for the polymerization of MMA at ambient or slightly elevated temperatures. google.com
The catalytic efficiency in these polymerization reactions is significantly influenced by the substituents on the aniline ring. google.com Electron-donating groups in the para position, such as methyl or methoxy (B1213986) groups, tend to increase the polymer yield. google.com Conversely, electron-withdrawing groups like chloro, bromo, or aldehyde groups generally reduce the yield. google.com The presence of the (butylamino)methyl group at the para position of this compound, being an electron-donating group, would be expected to enhance its activity as a polymerization accelerator compared to unsubstituted N,N-dimethylaniline.
Furthermore, N,N-dimethylaniline end-functional polymers have been utilized in photoinduced block copolymerization. researchgate.net These functional polymers can initiate the polymerization of other monomers, such as methyl methacrylate, upon photoirradiation in the presence of a photosensitizer, leading to the formation of star copolymers. researchgate.net
Facilitation of N-Dealkylation and Other Transformative Reactions
While N-dealkylation is often a metabolic process, it is also a significant chemical transformation. The cation radicals of N,N-dimethylaniline are known to undergo facile proton-transfer reactions, which is a key step in oxidative N-dealkylation processes. acs.org Catalytic systems are often employed to achieve selective N-dealkylation. Palladium-based catalysts, for instance, have shown high activity for the N-alkylation of amines with alcohols, and by tuning reaction conditions, can also facilitate the reverse reaction or selective mono-alkylation. mdma.ch The structure of this compound could potentially influence such reactions if used as a ligand, modulating the catalyst's interaction with the amine substrate.
Beyond dealkylation, N,N-dimethylaniline derivatives are substrates in a variety of other catalytic transformations. For example, they undergo Friedel-Crafts alkylation with β-nitrostyrenes with high regioselectivity for the para-substituted product when catalyzed by a choline (B1196258) chloride-zinc chloride deep eutectic solvent. researchgate.net They also react with 2-formamidopyridine in the presence of phosphoryl chloride to yield tris(4-dimethylaminophenyl)methane. rsc.org The specific substitution pattern of this compound might direct these reactions toward different products or alter the reaction efficiency.
Influence of Ligand Architecture on Catalytic Activity and Stereoselectivity
The structure of a ligand is a critical determinant of the outcome of a catalytic reaction, affecting both activity and stereoselectivity. taylorfrancis.com For ligands based on the N,N-dimethylaniline scaffold, modifications to the substituents can profoundly impact catalytic performance.
Key Structural Influences:
Steric Hindrance: Bulky substituents near the coordinating nitrogen atom can create a specific steric environment around the metal center. This can influence substrate approach and favor the formation of one stereoisomer over another. rsc.org For example, in nickel complexes, ligands with sterically demanding groups can induce helical chirality in the complex structure. rsc.org
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the coordinating nitrogen atom and, consequently, on the metal center. This electronic tuning affects the metal's Lewis acidity and redox potential, thereby influencing its catalytic activity. acs.org In gold nanoparticle catalysis, the type of amine derivative used as a stabilizer significantly impacts the reaction rates.
Denticity and Chelation: Ligands capable of coordinating to a metal center through multiple atoms (multidentate ligands) often form more stable complexes due to the chelate effect. The denticity of amine-containing ligands has been shown to affect the photophysical properties of europium(II) complexes, which is crucial for their performance in photoredox catalysis. nih.govwayne.edu this compound has the potential to act as a bidentate ligand, coordinating through both the aniline nitrogen and the butylamino nitrogen, which could lead to enhanced stability and unique catalytic properties. organic-chemistry.orgresearchgate.net
Applications in Material Science Research: Exploring Functional Properties
Integration into Functional Dyes and Pigments (Academic Perspective)
The N,N-dimethylaniline moiety is a well-established structural component in many classes of synthetic dyes due to its strong electron-donating character. This property is crucial for creating chromophores, the parts of a molecule responsible for its color. The presence of the N,N-dimethylamino group enhances the electron density of the aromatic ring, which can be extended through conjugation to create molecules that absorb light in the visible spectrum.
Derivatives of N,N-dimethylaniline are key intermediates in the synthesis of widely used dyes. For instance, it is a precursor for triarylmethane dyes such as Malachite Green and Crystal Violet, as well as azo dyes like Methyl Orange. The synthesis typically involves an electrophilic substitution reaction on the electron-rich aromatic ring, para to the dimethylamino group.
The compound 4-[(butylamino)methyl]-n,n-dimethylaniline can serve as a valuable precursor in this context. The core N,N-dimethylaniline structure acts as the primary chromophoric building block. The additional (butylamino)methyl group can be used to modify the dye's properties, such as its solubility, affinity for specific substrates, or its lightfastness. Research has shown that related compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, are recognized as important starting materials for the synthesis of compounds like azo dyes. The synthesis of these dyes often involves a diazonium coupling reaction, where a diazonium salt reacts with an activated aromatic compound, such as an N,N-dimethylaniline derivative, to form the characteristic N=N azo linkage.
| Dye Class | Precursor Example | Key Synthetic Reaction | Resulting Dye Example |
| Azo Dyes | N,N-dimethylaniline | Diazonium Coupling | Methyl Orange |
| Triarylmethane Dyes | N,N-dimethylaniline | Grignard Reaction / Condensation | Malachite Green, Crystal Violet |
This table provides examples of dye classes synthesized from the core N,N-dimethylaniline structure.
Development of Fluorescent Materials and Probes
The structural features of this compound make it a candidate for the development of fluorescent materials and probes. The N,N-dimethylaniline core is a known fluorophore. Its fluorescence properties are often linked to intramolecular charge transfer (ICT) states, where photoexcitation leads to a transfer of electron density from the electron-donating dimethylamino group to the aromatic ring.
The emission properties of such compounds can be highly sensitive to the local environment, making them suitable for use as fluorescent probes. For example, changes in solvent polarity can influence the energy of the ICT state and thus shift the fluorescence emission wavelength. This solvatochromic behavior is a key feature for probes designed to report on the polarity of their surroundings, such as in biological membranes or polymer matrices.
Research into N,N-dimethylaniline derivatives has highlighted their potential as fluorescent probes. Furthermore, the incorporation of tertiary amine and other functional groups into polymers can lead to materials with intrinsic fluorescence. This phenomenon, sometimes termed "clustering-triggered emission," arises from the spatial interaction and aggregation of sub-fluorophoric groups, which restricts non-radiative decay pathways and enhances fluorescence quantum yield. The specific structure of this compound, with its multiple amine functionalities, could facilitate such interactions, making it a promising component for designing novel fluorescent polymers and materials.
| Compound/Material Type | Structural Feature | Fluorescence Mechanism | Potential Application |
| N,N-dimethylaniline derivatives | Electron-donating amino group | Intramolecular Charge Transfer (ICT) | Polarity-sensitive fluorescent probes |
| Hyperbranched Aminoesters | Tertiary amine and ester groups | Clustering-triggered emission | Biocompatible fluorescent materials |
| Organosilicon Polymers | N→Si coordination, aggregation of carbonyls | Enhanced aggregation-induced emission | Chemosensors, Bioimaging |
This table illustrates the principles behind the fluorescence of materials containing structural motifs related to this compound.
Role as Intermediates in Specialty Chemical Synthesis for Materials
In the synthesis of advanced materials, intermediates are crucial building blocks that introduce specific functionalities into the final product. N,N-dimethylaniline and its derivatives are widely used as intermediates because of their reactivity and the useful properties they impart. The compound this compound serves as a bifunctional intermediate.
Firstly, the N,N-dimethylaniline core can undergo electrophilic aromatic substitution, allowing for the attachment of various functional groups at the ortho positions. Secondly, the secondary amine in the (butylamino)methyl side chain provides a nucleophilic site for a wide range of chemical transformations. This dual reactivity allows for the synthesis of complex molecules with tailored properties for material science applications.
For example, the secondary amine can react with electrophiles such as acid chlorides, isocyanates, or epoxides to form amides, ureas, and amino alcohols, respectively. These reactions can be used to graft the molecule onto polymer backbones, attach it to surfaces, or build larger, more complex functional molecules. The compound is a useful starting material for synthesizing a variety of important organic compounds. Its role as an intermediate is similar to that of other functionalized anilines, which serve as precursors for active pharmaceutical ingredients or building blocks for molecular engineering.
Advanced Polymeric Materials and Their Derivatization
The incorporation of N,N-dimethylaniline moieties into polymer structures is a strategy for creating advanced materials with specific functions. Polymers featuring this group can be used in applications such as photoinitiation systems for polymerization.
A significant area of research involves the synthesis of polymers with N,N-dimethylaniline end-groups. For instance, N,N-dimethylaniline functional polystyrenes have been synthesized using atom transfer radical polymerization (ATRP). These functional polymers can then act as macroinitiators or chain transfer agents in subsequent polymerization steps. Specifically, the N,N-dimethylaniline end group can participate in photoinduced polymerization. In the presence of a photosensitizer like benzophenone, UV or visible light irradiation can lead to hydrogen abstraction from the benzylic position of the N,N-dimethylaniline group, generating a radical that initiates the polymerization of other monomers, leading to the formation of block copolymers.
This approach allows for the creation of well-defined polymer architectures, such as block copolymers, which are essential for applications in nanotechnology, drug delivery, and advanced coatings. The this compound molecule, with its additional amine functionality, offers further possibilities for polymer derivatization. The secondary amine can be used as an anchor point to attach the molecule to a pre-existing polymer chain or as a site for post-polymerization modification, enabling the introduction of new properties to the final material.
Mechanistic and Biochemical Investigations of 4 Butylamino Methyl N,n Dimethylaniline Interactions with Biological Systems
Modulation of Enzyme Activity and Receptor Binding Mechanisms
The interaction of aniline (B41778) derivatives with biological systems often involves the modulation of enzyme activity and binding to specific receptors, thereby initiating a cascade of cellular events. While direct studies on 4-[(butylamino)methyl]-N,N-dimethylaniline are limited, research on structurally related compounds provides significant insights into these mechanisms. A notable example is 4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline (transpDMA), a potent activator of the constitutive androstane (B1237026) receptor (CAR). nih.gov CAR is a nuclear receptor that plays a crucial role in the detoxification of foreign substances and the regulation of energy metabolism.
The activation of CAR by transpDMA leads to the repression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in liver cells. nih.gov This inhibitory effect on enzyme expression is a direct consequence of the compound's binding to and activation of the CAR receptor. The binding of transpDMA to CAR initiates a conformational change in the receptor, enabling it to interact with specific DNA sequences in the promoter regions of target genes, ultimately leading to the suppression of their transcription.
The following table summarizes the effects of transpDMA on the expression of these key metabolic enzymes.
| Enzyme | Effect of transpDMA Treatment | Significance in Metabolism |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Repression of gene expression | A rate-controlling enzyme in gluconeogenesis |
| Glucose-6-Phosphatase (G6Pase) | Repression of gene expression | Catalyzes the final step of gluconeogenesis |
Influence on Signal Transduction Pathways and Gene Expression Regulation
The activation of receptors, such as CAR by N,N-dimethylaniline derivatives, directly influences signal transduction pathways and the regulation of gene expression. The study on transpDMA demonstrated that its activation of CAR interferes with the transcriptional activity of two key transcription factors: hepatocyte nuclear factor-4α (HNF4α) and forkhead box O1 (FOXO1). nih.gov
Specifically, transpDMA-activated CAR was found to compete with HNF4α for binding to the same response element (the DR1-site) in the promoters of the PEPCK and G6Pase genes. This competitive binding effectively displaces HNF4α, a critical activator of these genes, leading to their transcriptional repression. Furthermore, transpDMA treatment was shown to prevent the binding of FOXO1 to the insulin (B600854) response sequences within the promoters of these gluconeogenic genes. nih.gov By modulating the activity of these transcription factors, transpDMA exerts significant control over hepatic glucose metabolism.
This mechanism highlights a critical pathway through which derivatives of N,N-dimethylaniline can regulate gene expression, not by directly interacting with the primary transcription machinery, but by modulating the activity of upstream regulatory proteins.
Studies on Protein Modification and Enzyme-Substrate Interactions
While direct evidence for the covalent modification of proteins by this compound is not extensively documented, the chemical structure of aniline derivatives suggests potential for such interactions. The amine functional groups can, under certain physiological conditions or upon metabolic activation, become reactive and form adducts with proteins.
Potential protein modifications could include:
Acylation: The amine groups could potentially be acylated, although this is less likely without enzymatic activation.
Alkylation: The butylamino or dimethylamino groups, or the aromatic ring itself, could undergo metabolic activation to form reactive intermediates that can alkylate nucleophilic residues on proteins, such as cysteine, histidine, or lysine.
These modifications, if they occur, could significantly alter the structure and function of the affected proteins, including enzymes. Such covalent modifications can lead to altered enzyme kinetics, inhibition of activity, or even the creation of neoantigens that can elicit an immune response. The study of enzyme-substrate interactions in the presence of such compounds is crucial to understanding their full biological impact.
Biochemical Assays for Elucidating Molecular Targets
A key biochemical technique for elucidating the molecular targets of a compound like this compound is molecular docking . This computational method predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. unar.ac.idjbcpm.comnih.govuomisan.edu.iq It is widely used in drug discovery to screen for potential drug candidates and to understand the basis of their interaction with biological targets.
In the context of this compound, molecular docking could be employed to:
Identify potential protein targets by virtually screening the compound against a library of protein structures.
Predict the binding affinity and mode of interaction with identified targets, such as enzymes or receptors.
Guide the design of derivatives with improved potency or selectivity.
For instance, docking studies on other dimethylaniline-containing compounds have been used to predict their binding to various enzymes, including kinases and oxidoreductases. nih.gov These studies provide valuable insights into the specific amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Fundamental Chemical Reactivity with Biomolecules (e.g., Hemoglobin)
The reactivity of aniline derivatives with essential biomolecules like hemoglobin has been a subject of investigation. Studies on halogenated N,N-dimethylaniline-N-oxides provide a model for understanding these interactions. For example, the reaction of 4-bromo-N,N-dimethylaniline-N-oxide (BrDANO) with hemoglobin is an autocatalytic process that leads to the formation of ferrihemoglobin (methemoglobin). nih.gov
The reaction proceeds as follows:
BrDANO is transformed into several products, including 4-bromo-N,N-dimethylaniline and 2-dimethylamino-5-bromo-phenol, upon incubation with ferrihemoglobin, which acts as a catalyst. nih.gov
One of the reaction products, 2-dimethylamino-5-bromo-phenol, can then oxidize hemoglobin in the presence of oxygen. nih.gov
This oxidation generates more ferrihemoglobin, which in turn catalyzes the transformation of more BrDANO, thus creating an autocatalytic cycle. nih.gov
This reactivity highlights the potential for N,N-dimethylaniline derivatives to induce oxidative stress and interfere with the oxygen-carrying capacity of blood by converting hemoglobin to its oxidized, non-functional form.
Photooxidation Processes and Intramolecular Electron Transfer in Biological Mimics
N,N-dimethylaniline and its derivatives are known to participate in photoinduced electron transfer reactions. acs.orgelsevierpure.comdocumentsdelivered.comresearchgate.net Upon absorption of light, these molecules can be excited to a higher energy state, from which they can donate an electron to an acceptor molecule. This process is fundamental to understanding their potential phototoxicity and their behavior in various biochemical assays that utilize light.
Studies on the photoinduced electron transfer from N,N-dimethylaniline to fullerenes, for example, have shown that upon photoexcitation, an ion pair consisting of the fullerene anion and the aniline cation is immediately formed. elsevierpure.com This charge-separated state is transient and undergoes rapid charge recombination to return to the ground state.
In biological mimics, these photooxidation processes can lead to the generation of reactive oxygen species (ROS) if molecular oxygen acts as the electron acceptor. The resulting superoxide (B77818) radical anion can then initiate a cascade of oxidative damage to nearby biomolecules, including lipids, proteins, and nucleic acids. The efficiency of this intramolecular electron transfer is influenced by the specific substituents on the aniline ring and the nature of the surrounding microenvironment.
Advanced Analytical Methodologies for Research Purity and Structure Confirmation
Chromatographic Techniques (HPLC, GC) for Separation and Purity Determination
Chromatographic techniques are indispensable for separating 4-[(butylamino)methyl]-n,n-dimethylaniline from starting materials, by-products, and other impurities, thereby allowing for an accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation of non-volatile or thermally sensitive compounds. For aniline (B41778) derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While a specific HPLC method for this compound is not detailed in available literature, a typical method for a related compound like N,N-dimethylaniline could be adapted. Such a method would likely involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic or phosphoric acid to improve peak shape and resolution. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a viable method for its purity analysis. The compound is vaporized and transported by an inert gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detecting this amine. chemicalbook.com
The following table outlines hypothetical, yet typical, starting conditions for the chromatographic analysis of this compound, based on methods for similar compounds.
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 250 mm, 5 µm | SE-54, 30 m x 0.25 mm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis (e.g., 254 nm) | FID or NPD |
| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |
| Oven Temperature Program | Isothermal or Gradient | 100°C (2 min), ramp to 250°C at 10°C/min, hold 5 min |
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are capable of mass accuracies in the low parts-per-million (ppm) range. wikipedia.org For this compound (C₁₅H₂₆N₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that aligns with this theoretical mass to within a few ppm provides strong evidence for the correct elemental composition.
For instance, the theoretical exact mass of a related compound, N,N-dimethyl-4-((phenylamino)methyl)aniline (C₁₅H₁₈N₂), is 226.146998583 Da. nih.gov An HRMS analysis of this compound would be expected to yield a measured mass very close to this value. Similarly, for this compound, the expected precise mass would serve as a key identifier.
The table below illustrates the principle of precise mass measurement with hypothetical data for the target compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₆N₂ |
| Theoretical Monoisotopic Mass | 234.2101 Da |
| Hypothetical Measured Mass | 234.2105 Da |
| Mass Accuracy | 1.7 ppm |
| Ionization Technique | Electrospray Ionization (ESI) |
Quantitative NMR Techniques for Structural Homogeneity Assessment
While standard Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation, Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the same compound. nih.gov The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. nih.gov
For this compound, ¹H qNMR would be the method of choice. A known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated.
Common internal standards for ¹H qNMR include maleic anhydride, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene. The selection of the standard depends on its solubility in the chosen NMR solvent and the absence of signal overlap with the analyte. Although specific qNMR data for this compound is not available, the technique's application would provide a highly accurate assessment of its structural homogeneity.
X-ray Diffraction for Definitive Crystal Structure Determination
While the crystal structure of this compound has not been reported, studies on closely related aniline derivatives provide insight into the type of data that would be obtained. For example, the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline (C₁₅H₁₆N₂) has been determined. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with specific unit cell dimensions and a defined dihedral angle between the aromatic rings. nih.govresearchgate.net
Should a suitable crystal of this compound be obtained, X-ray diffraction would provide definitive proof of its structure. The crystallographic data would include the parameters listed in the hypothetical table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 |
| b (Å) | 8.4 |
| c (Å) | 17.3 |
| β (˚) | 111 |
| Volume (ų) | 1280 |
| Z | 4 |
Advanced Spectroscopic Methods for Isomeric and Conformational Analysis
Beyond basic structural confirmation, advanced spectroscopic methods can be used to investigate more subtle structural features such as the presence of isomers and the compound's conformational preferences.
Isomeric Analysis: For this compound, isomers could include positional isomers (e.g., substitution at the 2- or 3-position of the aniline ring) or isomers of the butyl group (isobutyl, sec-butyl, tert-butyl). Chromatographic methods like HPLC and GC are highly effective at separating such isomers. sielc.com Furthermore, NMR spectroscopy, particularly ¹³C NMR and advanced 2D techniques like COSY and HSQC, can distinguish between isomers based on differences in chemical shifts and coupling patterns.
Conformational Analysis: The butylamino and dimethylamino groups in this compound can adopt different spatial orientations, leading to various conformers. Techniques like variable-temperature NMR can be used to study the rotational barriers around single bonds. Additionally, computational modeling, in conjunction with experimental spectroscopic data (IR, Raman), can help to identify the most stable conformers in the gas phase or in solution. umich.edu For related N-benzylideneaniline derivatives, X-ray crystallography has shown that different conformations can exist in the solid state. semanticscholar.org These advanced methods provide a deeper understanding of the molecule's dynamic behavior and structure-property relationships.
Q & A
Basic Question: What spectroscopic and computational methods are recommended for characterizing 4-[(butylamino)methyl]-N,N-dimethylaniline?
Answer:
For structural characterization, single-crystal X-ray diffraction provides precise bond lengths and angles, while ¹H-/¹³C-NMR and IR spectroscopy validate functional groups and electronic environments . Complement experimental data with Hartree-Fock (HF) or density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials. These methods resolve discrepancies between experimental and theoretical data, ensuring accurate assignments .
Basic Question: How can synthetic pathways for this compound be optimized to improve yield?
Answer:
Optimize alkylation reactions by controlling stoichiometry (e.g., excess ethyl chloride for N-ethylation) and reaction conditions (e.g., basic media to deprotonate intermediates). Monitor progress via thin-layer chromatography (TLC) or HPLC . Purification via recrystallization or column chromatography enhances purity. Comparative studies with analogs like N-ethyl-3,5-dimethylaniline suggest that steric and electronic effects of substituents critically influence reaction efficiency .
Advanced Question: How do substituent positions (e.g., 2,4-dimethyl vs. 3,5-dimethyl) impact the electronic properties of this compound derivatives?
Answer:
Substituent positions alter charge distribution and frontier molecular orbitals (FMOs) . Use DFT-based molecular electrostatic potential (MEP) maps to visualize electron-rich/depleted regions. For example, 2,4-dimethyl groups in analogs enhance intramolecular charge transfer (ICT) compared to 3,5-substituted derivatives, as shown in anthryl-substituted systems . Solvent effects (via Polarizable Continuum Model ) further modulate these properties, impacting reactivity in catalytic or photochemical applications .
Advanced Question: What computational strategies resolve contradictions between experimental and theoretical data for this compound?
Answer:
Discrepancies in vibrational frequencies or NMR shifts often arise from approximations in basis sets or solvent neglect. Address this by:
- Using hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets for geometry optimization .
- Incorporating solvent models (e.g., PCM) to account for dielectric effects .
- Validating with Gauge-Independent Atomic Orbital (GIAO) calculations for NMR shifts .
Cross-referencing with analogs like leucocrystal violet (a triphenylmethane derivative) highlights the importance of exact-exchange terms in DFT for thermochemical accuracy .
Advanced Question: How does the compound’s conformational flexibility influence its biological or catalytic activity?
Answer:
Perform semi-empirical (AM1) torsion scans to map energy profiles of rotatable bonds (e.g., butylamino-methyl linkage). Low-energy conformers dominate in solution, affecting binding to biological targets or catalytic sites. For example, studies on benzimidazole analogs show that planar conformers enhance π-π stacking, while non-planar forms favor hydrophobic interactions . Compare with rigidified derivatives (e.g., N-substituted maleimides) to isolate conformational effects .
Basic Question: What are the key stability considerations for storing this compound?
Answer:
Store under inert atmosphere (argon) at 2–8°C to prevent oxidation. Monitor degradation via UV-Vis spectroscopy for quinone formation, a common byproduct of aromatic amine oxidation . Thermodynamic data (e.g., enthalpy of fusion from analogs like p-dimethylaminobenzaldehyde) suggest stability below 25°C .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced optical properties?
Answer:
Modify the dimethylaniline core with electron-withdrawing/donating groups (e.g., nitro, methoxy) to tune ICT. For example:
- Nitro groups redshift absorption/emission by stabilizing excited states .
- Methoxy substituents (as in MBBA analogs) enhance fluorescence quantum yield .
Validate via time-dependent DFT (TD-DFT) to predict λmax and oscillator strengths .
Advanced Question: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
The butylamino-methyl group acts as a directing group in metal-catalyzed couplings. DFT studies reveal that electron-rich dimethylaniline moieties facilitate oxidative addition in palladium-catalyzed reactions. Compare with brominated analogs (e.g., 2-bromo-N,4-dimethylaniline) to identify rate-limiting steps . Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent impacts on reaction pathways.
Table 1: Key Computational Methods and Applications
Table 2: Comparative Reactivity of Structural Analogs
| Compound | Key Feature | Impact on Reactivity |
|---|---|---|
| N,N-Dimethylaniline | Lacks ethyl group | Lower steric hindrance, faster reactions |
| N-Ethyl-3,5-dimethylaniline | Altered substitution pattern | Modulates charge transfer efficiency |
| Leucocrystal violet | Triphenylmethane core | Enhanced ICT for optical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
